Magnesium phosphate

Description

Properties

IUPAC Name |

trimagnesium;diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mg.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVALZJMUIHGIMD-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

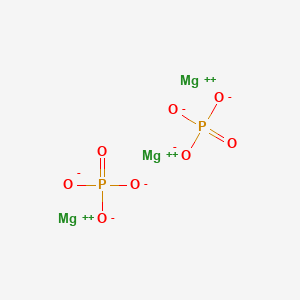

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg3(PO4)2, Mg3O8P2 | |

| Record name | Magnesium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-83-1 (Parent) | |

| Record name | Magnesium phosphate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00872527 | |

| Record name | Trimagnesium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, Odorless iridescent solid; [HSDB] White odorless powder; [MSDSonline] | |

| Record name | Phosphoric acid, magnesium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium phosphate, tribasic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN COLD OR HOT WATER; INSOL IN LIQUID AMMONIA; SOL IN AMMONIUM SALT SOLN | |

| Record name | TRIMAGNESIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Crystallizes with 5, 8, and 22 H2O /molecules/ ... salts are practically insoluble in water but readily soluble in acids; density (octahydrate): 2.19; density (22 H2O): 1.66 | |

| Record name | TRIMAGNESIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

RHOMBIC PLATES | |

CAS No. |

7757-87-1 | |

| Record name | Magnesium phosphate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoric acid, magnesium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimagnesium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimagnesium bis(orthophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PHOSPHATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMK14ETW2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMAGNESIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1,184 °C | |

| Record name | TRIMAGNESIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physicochemical Properties of Different Magnesium Phosphate Phases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium phosphate (B84403) (MgP) based biomaterials are garnering significant interest in the fields of drug delivery and bone tissue engineering. Their inherent biocompatibility, biodegradability, and osteoconductive properties make them a compelling alternative to more traditional calcium phosphate-based ceramics. The degradation products of MgP, magnesium and phosphate ions, are naturally present in the body and play crucial roles in various metabolic processes, including bone formation.

This technical guide provides a comprehensive overview of the core physicochemical properties of various magnesium phosphate phases. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of these advanced biomaterials. This guide summarizes key quantitative data in easily comparable tables, offers detailed experimental protocols for common characterization techniques, and provides visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties of this compound Phases

The properties of this compound ceramics are intrinsically linked to their specific phase composition. Different phases exhibit distinct crystal structures, solubilities, and degradation rates, which in turn dictate their performance in biomedical applications. The following tables summarize the key physicochemical properties of several common this compound phases.

Table 1: General and Physical Properties of this compound Phases

| Mineral Name | Chemical Formula | Crystal System | Mohs Hardness | Density (g/cm³) |

| Struvite | MgNH₄PO₄·6H₂O | Orthorhombic | 1.5 - 2 | 1.7[1] |

| Newberyite | MgHPO₄·3H₂O | Orthorhombic | 3 - 3.5 | 2.10 - 2.11[2][3] |

| Cattiite | Mg₃(PO₄)₂·22H₂O | Triclinic | 2 | 1.65[4][5] |

| Bobierrite | Mg₃(PO₄)₂·8H₂O | Monoclinic | 2 - 2.5 | 2.195 |

| Farringtonite | Mg₃(PO₄)₂ | Monoclinic | - | 2.74[6] |

| Dittmarite | (NH₄)Mg(PO₄)·H₂O | Orthorhombic | 5 | 2.15[7] |

Table 2: Solubility and Dissolution Properties of this compound Phases

| Mineral Name | Chemical Formula | Solubility Product (pKsp) at 25°C | Solubility | Dissolution Behavior |

| Struvite | MgNH₄PO₄·6H₂O | 12.6 - 13.36 | Sparingly soluble in neutral and alkaline conditions, readily soluble in acid.[1] | Its solubility is at a minimum between pH 8.5 and 9.0.[8] |

| Newberyite | MgHPO₄·3H₂O | 5.80 | Slightly soluble in water, soluble in acids.[9] | Known to be biodegradable.[8] |

| Cattiite | Mg₃(PO₄)₂·22H₂O | 23.10 | Easily soluble in diluted cold 10% hydrochloric acid.[4] | Dehydrates at temperatures above 40-60°C.[4] |

| Bobierrite | Mg₃(PO₄)₂·8H₂O | 25.20 | - | - |

| Farringtonite | Mg₃(PO₄)₂ | Not Available | Insoluble in water. | - |

| Dittmarite | (NH₄)Mg(PO₄)·H₂O | 13.359 | Very low solubility in water (about 160 mg/L) at 25°C.[10] | Precipitation is maximal at a pH of 10.7.[10] |

Experimental Protocols

Accurate characterization of this compound phases is critical for predicting their in vivo behavior. The following sections provide detailed methodologies for key analytical techniques.

Synthesis of this compound Phases

The synthesis route significantly influences the resulting this compound phase. A common method for producing these materials is through a wet chemical precipitation reaction.

Objective: To synthesize different this compound phases by reacting magnesium and phosphate precursors under controlled conditions.

Materials:

-

Magnesium source (e.g., Magnesium chloride hexahydrate - MgCl₂·6H₂O, Magnesium oxide - MgO)

-

Phosphate source (e.g., Diammonium hydrogen phosphate - (NH₄)₂HPO₄, Potassium dihydrogen phosphate - KH₂PO₄, Phosphoric acid - H₃PO₄)

-

pH adjusting solution (e.g., Ammonium hydroxide (B78521) - NH₄OH, Sodium hydroxide - NaOH)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

pH meter

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare aqueous solutions of the magnesium and phosphate precursors at the desired molar concentrations.

-

Place the magnesium precursor solution in a beaker on a magnetic stirrer.

-

Slowly add the phosphate precursor solution to the magnesium solution while continuously stirring.

-

Monitor and adjust the pH of the reacting solution by adding a pH adjusting solution dropwise to achieve the target pH for the desired phase.

-

Allow the reaction to proceed for a specified duration at a controlled temperature.

-

After the reaction is complete, collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any unreacted ions.

-

Dry the collected powder in an oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.

X-Ray Diffraction (XRD) Analysis

XRD is a fundamental technique for identifying the crystalline phases present in a material.

Objective: To identify the crystalline phases of the synthesized this compound powder.

Materials:

-

Synthesized this compound powder

-

Powder X-ray diffractometer

-

Sample holder (low background holder is recommended for small sample amounts)

-

Mortar and pestle (optional, for grinding the sample)

-

Glass slide

Procedure:

-

Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle.

-

Mount the powder onto the sample holder. A common method is to use a glass slide to press the powder into the holder, ensuring a flat, level surface that is flush with the holder's surface.[8]

-

Place the sample holder into the diffractometer.

-

Set the parameters for the XRD scan, including the start and end angles (2θ), step size, and scan speed. A typical range for initial characterization is 10-80° 2θ.

-

Initiate the X-ray scan.

-

Once the scan is complete, process the data using appropriate software.

-

Identify the crystalline phases present by comparing the experimental diffraction pattern to reference patterns from a database (e.g., the International Centre for Diffraction Data - ICDD).

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

SEM provides high-resolution images of the surface morphology and topography of a material, while EDX allows for elemental analysis of the sample.

Objective: To visualize the morphology of the this compound particles and determine their elemental composition.

Materials:

-

Synthesized this compound powder or scaffold

-

SEM sample stub (typically aluminum)

-

Conductive adhesive (e.g., carbon tape)

-

Sputter coater with a conductive target (e.g., gold or carbon)

-

Scanning Electron Microscope with an EDX detector

Procedure:

-

Sample Mounting: Securely mount a small amount of the this compound powder or a fragment of the scaffold onto the SEM stub using conductive adhesive. Ensure good electrical contact between the sample and the stub.

-

Coating: For non-conductive ceramic samples, a thin layer of a conductive material must be applied to prevent charging under the electron beam. Place the mounted sample in a sputter coater and deposit a thin layer (typically a few nanometers) of gold or carbon. Carbon coating is preferred if elemental analysis of light elements is a priority.

-

Imaging (SEM):

-

Insert the coated sample into the SEM chamber.

-

Evacuate the chamber to the required vacuum level.

-

Turn on the electron beam and adjust the accelerating voltage and beam current.

-

Focus the electron beam on the sample surface and adjust the magnification to observe the desired features.

-

Capture images of the particle morphology, size, and surface texture.

-

-

Elemental Analysis (EDX):

-

Select the area of interest on the SEM image for elemental analysis.

-

Activate the EDX detector and acquire the X-ray spectrum.

-

The software will identify the elements present and can provide semi-quantitative compositional information.

-

In Vitro Degradation Study

This protocol provides a framework for assessing the degradation of this compound biomaterials in a simulated physiological environment.

Objective: To determine the degradation rate of a this compound scaffold in a simulated body fluid (SBF).

Materials:

-

This compound scaffolds of known weight and dimensions

-

Simulated Body Fluid (SBF) solution (prepared according to a standard protocol, e.g., Kokubo's SBF)

-

Sterile containers (e.g., 50 mL centrifuge tubes)

-

Incubator set at 37°C

-

pH meter

-

Analytical balance

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)

Procedure:

-

Sterilize the this compound scaffolds using an appropriate method (e.g., ethylene (B1197577) oxide or gamma irradiation).

-

Measure the initial dry weight (W₀) of each scaffold.

-

Place each scaffold in a sterile container and add a specific volume of SBF to achieve a defined surface area to volume ratio (as recommended by ISO 10993-14).[1][4][6][11][12]

-

Incubate the containers at 37°C for predetermined time points (e.g., 1, 3, 7, 14, and 28 days).

-

At each time point, retrieve the scaffolds from the SBF.

-

Measure the pH of the SBF solution to assess changes due to degradation.

-

Analyze the concentration of magnesium and phosphorus ions in the SBF using ICP-OES or AAS to quantify ion release.

-

Gently rinse the retrieved scaffolds with deionized water to remove any precipitated salts and then dry them to a constant weight (Wt).

-

Calculate the weight loss percentage at each time point using the formula: Weight Loss (%) = [(W₀ - Wt) / W₀] x 100

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following diagrams are generated using the Graphviz DOT language to illustrate key concepts related to this compound biomaterials.

Osteoblast Differentiation Signaling Pathway

Magnesium ions released from degrading this compound biomaterials can influence cellular behavior, including the differentiation of osteoblasts, which are the cells responsible for bone formation. The p38 MAPK signaling pathway is one of the key cascades involved in this process.

References

- 1. BS EN ISO 10993-14:2009 | 30 Jun 2009 | BSI Knowledge [knowledge.bsigroup.com]

- 2. namsa.com [namsa.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Standard - Biological evaluation of medical devices - Part 14: Identification and quantification of degradation products from ceramics ISO 10993-14 - Swedish Institute for Standards, SIS [sis.se]

- 5. p38 MAPK Signaling in Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 7. www2.irsm.cas.cz [www2.irsm.cas.cz]

- 8. Solubility Product Constants Ksp at 25°C [aqion.de]

- 9. allen.in [allen.in]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. nhiso.com [nhiso.com]

- 12. filab.fr [filab.fr]

A Technical Guide to the Aqueous Solubility of Trimagnesium Phosphate and Dimagnesium Phosphate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aqueous solubility of trimagnesium phosphate (B84403) and dimagnesium phosphate trihydrate. Differentiating the solubility of these two common this compound salts is critical in various applications, including pharmaceutical formulations, biomaterial development, and food science. This document outlines their comparative solubilities through quantitative data, detailed experimental protocols for solubility determination, and visual representations of the underlying chemical principles.

Comparative Solubility Data

The solubility of sparingly soluble salts like magnesium phosphates is most accurately represented by the solubility product constant (Ksp). This value is a measure of the chemical equilibrium between a solid compound and its constituent ions in a solution. A smaller Ksp value indicates lower solubility. The following table summarizes the reported Ksp and pKsp (-log(Ksp)) values for trithis compound and dithis compound trihydrate in water.

| Compound Name | Chemical Formula | Hydrate (B1144303) Form | Ksp | pKsp |

| Dithis compound Trihydrate | MgHPO₄·3H₂O | Trihydrate | 1.5 x 10⁻⁶ | 5.82 - 5.83 |

| Trithis compound | Mg₃(PO₄)₂ | Anhydrous | - | 23.28 ± 0.01 |

| Trithis compound Octahydrate | Mg₃(PO₄)₂·8H₂O | Octahydrate | 6.3 x 10⁻²⁶ | 25.20 |

| Trithis compound | Mg₃(PO₄)₂·22H₂O | 22-Hydrate | 8.0 x 10⁻²⁴ | 23.70 ± 0.12 |

Data sourced from multiple scientific publications. Note that the solubility of trithis compound is highly dependent on its hydration state.

From the data presented, it is evident that dithis compound trihydrate is significantly more soluble in water than any of the hydrated forms of trithis compound . This difference, spanning several orders of magnitude, is a crucial consideration in applications requiring the delivery of magnesium and phosphate ions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the aqueous solubility of trithis compound and dithis compound trihydrate, primarily based on the widely accepted shake-flask method.

Materials and Reagents

-

Trithis compound (of a specified hydrate form)

-

Dithis compound trihydrate

-

Deionized water (or other solvent of interest)

-

Standardized 0.01 M EDTA (ethylenediaminetetraacetic acid) solution

-

pH 10 buffer solution (Ammonia-Ammonium Chloride)

-

Eriochrome Black T indicator

-

Hydrochloric acid (for pH adjustment and cleaning)

-

Sodium hydroxide (B78521) (for pH adjustment)

-

Analytical balance

-

Shaking incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm pore size)

-

pH meter

-

Burette and other standard laboratory glassware

Experimental Procedure

2.1. Preparation of Saturated Solutions (Shake-Flask Method)

-

Accurately weigh an excess amount of the this compound salt (either trithis compound or dithis compound trihydrate) and add it to a known volume of deionized water in a sealed, inert container (e.g., a borosilicate glass flask). The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Place the sealed containers in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate at a constant speed (e.g., 150 rpm).

-

Allow the suspensions to equilibrate for a sufficient period, typically 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at various time points (e.g., 24, 48, and 72 hours) and analyzed for magnesium concentration. Equilibrium is established when the concentration no longer changes over time.

-

After equilibration, allow the suspensions to settle.

2.2. Sample Separation

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

-

Alternatively, the suspension can be centrifuged at high speed, and the supernatant can be carefully decanted.

2.3. Analysis of Magnesium Concentration by EDTA Titration

-

Pipette a known volume of the clear, filtered supernatant into a clean Erlenmeyer flask.

-

Dilute the sample with a known volume of deionized water to ensure the concentration is within the optimal range for titration.

-

Add a small amount of pH 10 buffer solution to the flask.

-

Add a few drops of Eriochrome Black T indicator. The solution should turn a wine-red color.

-

Titrate the solution with a standardized 0.01 M EDTA solution until the color changes from wine-red to a distinct blue. This color change indicates the endpoint of the titration.

-

Record the volume of EDTA solution used.

-

Perform the titration in triplicate to ensure accuracy and reproducibility.

Calculation of Solubility

-

Calculate the molar concentration of magnesium ions ([Mg²⁺]) in the supernatant using the following formula:

M₁V₁ = M₂V₂

Where:

-

M₁ = Molarity of the EDTA solution

-

V₁ = Volume of the EDTA solution used in the titration

-

M₂ = Molarity of the magnesium ions in the diluted sample

-

V₂ = Volume of the supernatant sample taken for titration

-

-

Account for the initial dilution of the supernatant to determine the concentration of magnesium in the original saturated solution.

-

From the stoichiometry of the dissolution of each salt, calculate the molar solubility (S) of the compound.

-

For Dithis compound (MgHPO₄): MgHPO₄(s) ⇌ Mg²⁺(aq) + HPO₄²⁻(aq). The molar solubility S = [Mg²⁺].

-

For Trithis compound (Mg₃(PO₄)₂): Mg₃(PO₄)₂(s) ⇌ 3Mg²⁺(aq) + 2PO₄³⁻(aq). The molar solubility S = [Mg²⁺] / 3.

-

-

The solubility can also be expressed in other units, such as g/L, by multiplying the molar solubility by the molar mass of the compound.

Visualizing the Processes

To further aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for determining the solubility of magnesium phosphates.

Caption: Dissociation equilibria of dimagnesium and trimagnesium phosphates in water.

Crystal Structure and Morphology of Magnesium Phosphate Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of magnesium phosphate (B84403) nanoparticles. Magnesium phosphates are gaining significant attention in biomedical applications due to their biocompatibility and biodegradability.[1] Understanding their crystallographic and morphological characteristics is crucial for their application in fields such as drug delivery and bone tissue regeneration.[2][3] This document details the various crystal structures, morphologies, and synthesis methodologies, presenting quantitative data in accessible tables and illustrating experimental workflows with clear diagrams.

Crystal Structures of Magnesium Phosphate Nanoparticles

This compound nanoparticles can exist in various crystalline and amorphous forms. The specific crystal structure is highly dependent on the synthesis conditions such as pH, temperature, and the molar ratio of precursors.[4]

Common Crystalline Phases:

-

Struvite (Ammonium this compound Hexahydrate - NH₄MgPO₄·6H₂O): This is a common form of this compound found in biological systems and is often associated with urinary stones.[5][6][7] In nanoparticle form, it typically possesses an orthorhombic crystal structure.[5][6]

-

Newberyite (Magnesium Hydrogen Phosphate Trihydrate - MgHPO₄·3H₂O): Newberyite is another biocompatible crystalline phase of this compound.[8][9] It has been synthesized as nanosheets and is considered a promising material for bone regeneration.[8]

-

Hydrated Trithis compound (Mg₃(PO₄)₂·xH₂O): Different hydrated forms of trithis compound, such as Mg₃(PO₄)₂·4H₂O and Mg₃(PO₄)₂·5H₂O, have been synthesized as nanoparticles.[4][10][11] These compounds have distinct crystalline structures that can be identified through X-ray diffraction.[10]

-

Other Crystalline Forms: Research has also led to the synthesis of novel this compound crystal structures, such as Na₃RbMg₇(PO₄)₆, which exhibits a complex three-dimensional framework.[12][13]

Amorphous this compound (AMP):

Amorphous this compound nanoparticles lack a long-range ordered crystal structure.[1] These nanoparticles are of particular interest in biomedical applications due to their potential for high biodegradability and bioactivity.[1][14] AMPs can be synthesized as homogeneous nanospheres and have shown excellent cytocompatibility.[1] They can also form hierarchical, flower-like nanostructures composed of self-assembled nanosheets.[15]

Morphology of this compound Nanoparticles

The morphology of this compound nanoparticles is as varied as their crystal structure and is also heavily influenced by the synthesis method.

-

Irregular and Sphere-like Nanoparticles: Wet chemical precipitation methods often yield irregularly shaped nanoparticles or nanoparticle clusters.[10] Depending on the specific conditions, sphere-like morphologies with non-uniform sizes can also be obtained.[10]

-

Nanosheets and Plates: Two-dimensional morphologies, such as nanosheets and plates, have been reported, particularly for newberyite.[8] These nanosheets can have a thickness of just a few nanometers.[8][15]

-

Flower-like Hierarchical Structures: Under specific conditions, such as microwave-assisted hydrothermal synthesis, amorphous this compound nanosheets can self-assemble into intricate, flower-like hierarchical nanostructures.[15]

-

Nanoparticle Clusters: Synthesized nanoparticles often aggregate to form larger clusters, which can range in size from the sub-micron to micron scale.[10]

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data on the crystal structure and morphology of this compound nanoparticles as reported in the literature.

Table 1: Crystal Structure and Size of this compound Nanoparticles

| This compound Phase | Crystal System | Synthesis Method | Crystallite/Particle Size | Reference |

| Struvite (NH₄MgPO₄·6H₂O) | Orthorhombic | Wet Chemical Precipitation | 11 - 26 nm (crystallite size) | [5] |

| Struvite (NH₄MgPO₄·6H₂O) | Orthorhombic | Wet Chemical Precipitation | 23 - 30 nm (particle size) | [6] |

| MgHPO₄·3H₂O | Not specified | Chemical Precipitation | 50 - 200 nm (irregular sheets) | [10] |

| Mg₃(PO₄)₂·5H₂O | Not specified | Chemical Precipitation | 50 - 200 nm (irregular sheets) | [10] |

| Amorphous this compound | Amorphous | Microwave-assisted Hydrothermal | ~10 nm thick nanosheets | [15] |

| Newberyite (MgHPO₄·3H₂O) | Not specified | Precipitation | 4 - 7 nm thick nanosheets | [8] |

Table 2: Morphology of this compound Nanoparticles

| Morphology | This compound Phase | Synthesis Method | Dimensions | Reference |

| Irregular Sheets | MgHPO₄·3H₂O, Mg₃(PO₄)₂·5H₂O | Chemical Precipitation | 50 - 200 nm | [10] |

| Nanoparticle Clusters | MgHPO₄·3H₂O, Mg₃(PO₄)₂·5H₂O | Chemical Precipitation | 1 - 3 µm | [10] |

| Flower-like Hierarchical Structures | Amorphous this compound | Microwave-assisted Hydrothermal | Not specified | [15] |

| Nanosheets | Newberyite (MgHPO₄·3H₂O) | Precipitation | 4 - 7 nm thickness | [8] |

| Homogeneous Nanospheres | Amorphous this compound | Not specified | Not specified | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of nanoparticles with desired characteristics. Below are protocols for key synthesis methods cited in the literature.

4.1 Wet Chemical Precipitation for Struvite Nanoparticles

This method involves the controlled precipitation of struvite from aqueous solutions of magnesium and phosphate salts.

-

Materials: Magnesium acetate (B1210297) tetrahydrate (Mg(CH₃COO)₂·4H₂O), Ammonium (B1175870) dihydrogen phosphate ((NH₄)H₂PO₄), Deionized water.

-

Procedure:

-

Prepare a 0.2 M solution of ammonium dihydrogen phosphate (ADP).

-

Prepare a 0.2 M solution of magnesium acetate.

-

Mix the two solutions in equal amounts by adding the magnesium acetate solution dropwise to the ADP solution under constant stirring at room temperature.[16]

-

A white precipitate will form. The pH of the final solution can be adjusted to influence crystal formation; for instance, conducting the reaction in an aqueous ammonia (B1221849) solution with a pH of 11.1 has been attempted.[16]

-

The resulting precipitate is then collected, washed, and dried.

-

4.2 Chemical Precipitation for MgHPO₄·3H₂O and Mg₃(PO₄)₂·5H₂O Nanoparticles

This protocol describes a general chemical precipitation method to synthesize different hydrated this compound nanoparticles.

-

Materials: Potassium dihydrogen phosphate (K₂HPO₄) or tripotassium phosphate (K₃PO₄), Magnesium chloride hexahydrate (MgCl₂·6H₂O), Deionized water, Ethanol.[10]

-

Procedure:

-

Dissolve 10 mM of K₂HPO₄ (for MgHPO₄·3H₂O) or K₃PO₄ (for Mg₃(PO₄)₂·5H₂O) in 100 ml of deionized water in a flask.[10]

-

Add 10 mM of MgCl₂·6H₂O to the phosphate solution.[10]

-

Allow the reaction solution to stand under static conditions at room temperature for 24 hours.[10]

-

Filter the resulting product and wash it three times with deionized water and ethanol.[10]

-

Dry the final product at 66 °C for 24 hours.[10]

-

4.3 Microwave-Assisted Hydrothermal Synthesis for Amorphous this compound Flower-like Nanostructures

This method utilizes microwave irradiation for the rapid synthesis of hierarchical nanostructures.

-

Materials: Fructose (B13574) 1,6-bisphosphate trisodium (B8492382) salt (as an organic phosphorus source).[15]

-

Procedure:

-

A solution containing the organic phosphorus source is prepared.

-

The synthesis is carried out in a microwave reactor.

-

The microwave hydrothermal time and temperature are critical parameters that are optimized to achieve the desired flower-like morphology.[15]

-

The resulting amorphous this compound flower-like hierarchical nanostructures are then collected and characterized.[15]

-

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis and characterization of this compound nanoparticles.

Caption: Workflow for Wet Chemical Precipitation of this compound Nanoparticles.

Caption: Characterization Workflow for this compound Nanoparticles.

References

- 1. Magnesium substitution in the structure of orthopedic nanoparticles: A comparison between amorphous magnesium phosphates, calcium magnesium phosphates, and hydroxyapatites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and characterization of struvite nano particles | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Biomimetic synthesis of struvite with biogenic morphology and implication for pathological biomineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nano-magnesium phosphate hydrogels: efficiency of an injectable and biodegradable gel formulation towards bone regeneration - Brückner - AME Medical Journal [amj.amegroups.org]

- 9. researchgate.net [researchgate.net]

- 10. chalcogen.ro [chalcogen.ro]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Synthesis and crystal structure of a new this compound Na3RbMg7(PO4)6 | Semantic Scholar [semanticscholar.org]

- 13. Synthesis and crystal structure of a new this compound Na3RbMg7(PO4)6 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A template-free and low temperature method for the synthesis of mesoporous this compound with uniform pore structure and high surface area - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 15. Amorphous this compound flower-like hierarchical nanostructures: microwave-assisted rapid synthesis using fructose 1,6-bisphosphate trisodium salt as an organic phosphorus source and application in protein adsorption - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. icoel.dk [icoel.dk]

Biocompatibility and Cytotoxicity of Magnesium Phosphate Minerals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility and cytotoxicity of magnesium phosphate (B84403) minerals, which are gaining significant interest as biodegradable biomaterials for bone regeneration and other biomedical applications. Magnesium and phosphorus are essential elements in the human body, making their mineral forms, such as struvite, newberyite, and cattiite, inherently promising for clinical use.[1] This document synthesizes current research findings, presents quantitative data in a structured format, details common experimental protocols, and visualizes key biological and experimental workflows.

Biocompatibility of Magnesium Phosphate Minerals

This compound (MgP) based biomaterials are generally considered to be biocompatible and biodegradable.[1] Their degradation products, Mg²⁺ and PO₄³⁻ ions, are naturally present in the body and participate in normal metabolic processes.[1] Several studies have demonstrated that MgP ceramics exhibit excellent biocompatibility with osteoblasts and can promote osteogenic activity in a manner comparable to traditional calcium phosphate bioceramics like hydroxyapatite (B223615) and brushite.[2][3]

-

Newberyite (MgHPO₄·3H₂O) and Cattiite (Mg₃(PO₄)₂·22H₂O): These minerals have been shown to be biocompatible with osteoblast cultures, inducing cell adhesion and differentiation.[2][3] The gene expression of osteogenic markers such as osteocalcin (B1147995) (OCN) and collagen type I alpha 1 (CollA1) in the presence of newberyite is comparable to that observed with calcium phosphate-based bioceramics.[2][3]

-

Amorphous this compound (AMP): AMP has also demonstrated high cytocompatibility, even promoting the proliferation of pre-osteoblastic cells (MC3T3-E1s) at concentrations up to 200 μg/ml.[4] Flower-like hierarchical nanostructures of AMP have been shown to have high cytocompatibility and to promote the adhesion and spreading of osteoblasts.[5]

-

Struvite (MgNH₄PO₄·6H₂O): Struvite-based ceramics are also being investigated as potential bone graft substitutes and have shown compatibility with human osteoblasts and osteoclasts in vitro.[6]

Magnesium ions released during the degradation of these materials play a crucial role in their bioactivity. Mg²⁺ is known to be involved in numerous biological processes, including the regulation of bone tissue formation.[4] It has been reported that Mg²⁺ can promote the adhesion of bone marrow mesenchymal stem cells and stimulate their osteogenic differentiation.[4]

Cytotoxicity Profile of this compound Minerals

The cytotoxicity of this compound minerals is generally low, though it can be influenced by factors such as particle size and concentration.

-

General Cytotoxicity: Studies on various MgP-based cements and nanoparticles have shown them to be non-cytotoxic to various cell lines, including MG-63 and MC3T3-E1 cells.[1][7] For instance, this compound nanoparticles have been observed to have an insignificant toxic effect on MCF-7, HEK, and COS-7 cells, with cells proliferating at a similar rate to untreated control cells.[8]

-

Size-Dependent Cytotoxicity of Struvite: A study on magnesium ammonium (B1175870) phosphate hexahydrate (struvite) crystals of different sizes revealed a size-dependent cytotoxic effect on renal tubular epithelial cells (HK-2).[9] Smaller nanocrystals (around 100 nm) exhibited higher cytotoxicity, leading to extensive cell necrosis, compared to larger micro-sized crystals (1-3 μm).[9] The enhanced cytotoxicity of smaller particles was attributed to their larger specific surface area and more negative zeta potential.[9]

-

Influence of Degradation Rate: The rapid degradation of some magnesium-based materials can lead to a significant increase in local pH and hydrogen gas evolution, which can potentially impair cell adhesion and survival.[10] However, the formation of a passivating layer, such as an amorphous calcium/magnesium phosphate layer, can mitigate these effects.[10]

Quantitative Data Summary

The following table summarizes quantitative data from various in vitro and in vivo studies on the biocompatibility and cytotoxicity of this compound minerals.

| Mineral/Material | Cell Type | Assay | Time Point | Result | Citation |

| Magnesium-doped β-TCP | MG-63 | WST-1 Cell Proliferation | Day 1 | 144.45% of control | [11] |

| Day 7 | 168.92% of control | [11] | |||

| Day 21 | 709.88% of control | [11] | |||

| Untreated β-TCP (Control) | MG-63 | WST-1 Cell Proliferation | Day 1 | 105.22% of control | [11] |

| Day 7 | 132.84% of control | [11] | |||

| Day 21 | 611.90% of control | [11] | |||

| Magnesium-doped β-TCP | Rabbit Model | Histology (New Bone Formation) | 6 Weeks | 24.42% ± 4.53% | [11] |

| 12 Weeks | 31.62% ± 3.03% | [11] | |||

| Untreated β-TCP (Control) | Rabbit Model | Histology (New Bone Formation) | 6 Weeks | 15.07% ± 7.91% | [11] |

| 12 Weeks | 24.94% ± 3.00% | [11] | |||

| SrO-doped MgP-reinforced Mg Composite | Rabbit Model | μ-CT (Osteogenesis) | 2 Months | 50.36% ± 2.03% | [12] |

| Mg2Ag Alloy | Human Reaming Debris-derived Cells | Cell Viability | Day 1 | 113.4% ± 29.8% | [13] |

| Day 21 | 98.5% ± 12.0% | [13] | |||

| Pure Mg | Human Reaming Debris-derived Cells | Cell Viability | Day 1 | 93.4% ± 25.3% | [13] |

| Day 21 | 24.0% ± 19.5% | [13] | |||

| Mg2Ag Alloy | Human Reaming Debris-derived Cells | ALP Activity | Day 1 | Significantly higher than control | [13] |

| Pure Mg | Human Reaming Debris-derived Cells | ALP Activity | Day 14 | Significantly lower than control | [13] |

| Day 28 | Significantly lower than control | [13] |

Detailed Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of results.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

-

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[14] The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO, isopropanol)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

-

Treatment: Expose the cells to the this compound material (either as an extract or by direct contact) for the desired time period (e.g., 24, 48, 72 hours).[16]

-

MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well.[16]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[15][16]

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14] Shake the plate for approximately 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[14]

-

Data Analysis: Cell viability is typically expressed as a percentage relative to the untreated control cells.

-

This fluorescence-based assay provides a direct visualization of live and dead cells.

-

Principle: The assay uses two fluorescent dyes. Calcein-AM is a cell-permeable dye that is converted by intracellular esterases in live cells to the intensely green fluorescent calcein. Ethidium homodimer-1 (EthD-1) can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting a bright red fluorescence.

-

Materials:

-

Protocol:

-

Preparation of Staining Solution: Prepare a working solution of Calcein-AM and EthD-1 in PBS or cell culture medium according to the manufacturer's instructions.[17][18]

-

Staining: Remove the culture medium from the cells cultured on the biomaterial scaffolds and wash with PBS. Add the staining solution to cover the cells.[17]

-

Incubation: Incubate the samples for 15-30 minutes at room temperature, protected from light.[17][18]

-

Imaging: Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.[17]

-

ALP is an early marker of osteoblast differentiation and its activity is often measured to assess the osteogenic potential of a biomaterial.[19][20][21]

-

Principle: ALP catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), a yellow product that can be quantified spectrophotometrically.[19]

-

Materials:

-

p-nitrophenyl phosphate (pNPP) substrate solution

-

Cell lysis buffer (e.g., Triton X-100 based)

-

Alkaline buffer solution

-

Microplate reader

-

-

Protocol:

-

Cell Culture: Culture osteoblastic cells on the this compound material for a specified period (e.g., 7, 14, 21 days) in an osteogenic induction medium.

-

Cell Lysis: Wash the cell layers with PBS and then lyse the cells to release the intracellular ALP.

-

Enzymatic Reaction: Add the pNPP substrate solution to the cell lysate and incubate at 37°C.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., NaOH).

-

Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

-

Normalization: Normalize the ALP activity to the total protein content or cell number in each sample to account for differences in cell proliferation.[19]

-

Animal models are essential for evaluating the in vivo biocompatibility, biodegradability, and osteointegration of bone substitute materials before clinical trials.[22][23]

-

Common Animal Models:

-

Rodents (Mice, Rats): Often used for initial screening due to their small size and ease of handling. However, their small bone size can be a limitation.[22]

-

Rabbits: A frequently used model in musculoskeletal research, with bone mineral density and fracture toughness comparable to humans in some aspects.[22] The distal femur is a common site for creating bone defects.[22]

-

Sheep: A larger animal model that allows for the testing of larger implants in load-bearing situations. The humerus and femur are suitable sites for creating standardized bone defects.[24][25]

-

-

General Surgical Protocol (Example: Rabbit Femur Defect Model):

-

Anesthesia and Surgical Preparation: The animal is anesthetized, and the surgical site is shaved and disinfected.

-

Surgical Exposure: A surgical incision is made to expose the distal femur.

-

Defect Creation: A standardized critical-size defect is created using a surgical drill.

-

Implantation: The this compound biomaterial is implanted into the bone defect.

-

Wound Closure: The surgical site is closed in layers.

-

Post-operative Care: Analgesics and antibiotics are administered, and the animal is monitored.

-

Evaluation: After a predetermined period (e.g., 4, 8, 12 weeks), the animal is euthanized, and the implant site is harvested for analysis using methods like micro-computed tomography (μ-CT) and histology.[12]

-

Visualizations of Workflows and Signaling Pathways

Caption: General workflow for in vitro biocompatibility and cytotoxicity assessment of biomaterials.

Magnesium ions released from the biomaterials can influence several signaling pathways that are crucial for osteogenic differentiation.

Caption: Key signaling pathways activated by magnesium ions to promote osteogenic differentiation.

Magnesium ions have been shown to upregulate the expression of key osteogenic transcription factors like Runt-related transcription factor 2 (Runx2) and Osterix (Osx).[26] This is mediated through the activation of several downstream signaling pathways, including the MAPK and PI3K/AKT pathways.[27] The activation of these pathways ultimately leads to the expression of bone-specific proteins and promotes osteoblast differentiation and bone formation.[26][27] The Wnt/β-catenin signaling pathway, which is crucial for bone development, can also be activated.[27][28]

Conclusion and Future Outlook

This compound minerals represent a highly promising class of biomaterials for bone tissue engineering applications. Their excellent biocompatibility, biodegradability into essential ions, and demonstrated ability to promote osteogenesis make them attractive alternatives to conventional calcium phosphate ceramics. While generally non-cytotoxic, factors such as particle size and degradation kinetics need to be carefully controlled to ensure optimal cellular response. Future research should focus on optimizing the composition and structure of MgP-based scaffolds to tailor their degradation rates and mechanical properties for specific clinical applications, as well as further elucidating the complex signaling mechanisms through which they interact with host cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Biocompatibility of this compound minerals and their stability under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amorphous calcium this compound nanocomposites with superior osteogenic activity for bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amorphous this compound flower-like hierarchical nanostructures: microwave-assisted rapid synthesis using fructose 1,6-bisphosphate trisodium salt as an organic phosphorus source and application in protein adsorption - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Degradation of 3D-printed this compound ceramics in vitro and a prognosis on their bone regeneration potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization and size-dependent cytotoxicity of magnesium ammonium phosphate hexahydrate crystals of different sizes on renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio.physik.fau.de [bio.physik.fau.de]

- 11. mdpi.com [mdpi.com]

- 12. In Vitro Degradation and In Vivo Biocompatibility of Strontium-Doped this compound-Reinforced Magnesium Composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biocompatibility of magnesium implants in primary human reaming debris-derived cells stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. mdpi.com [mdpi.com]

- 17. ilexlife.com [ilexlife.com]

- 18. m.youtube.com [m.youtube.com]

- 19. drmillett.com [drmillett.com]

- 20. drmillett.com [drmillett.com]

- 21. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]

- 22. Bone defect animal models for testing efficacy of bone substitute biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. An animal model in sheep for biocompatibility testing of biomaterials in cancellous bones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. spandidos-publications.com [spandidos-publications.com]

- 27. researchgate.net [researchgate.net]

- 28. Berberine promotes bone marrow-derived mesenchymal stem cells osteogenic differentiation via canonical Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Mesoporous Magnesium Phosphate via Thermal Decomposition of Crystalline Struvite

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a template-free, low-temperature method for synthesizing high-surface-area mesoporous magnesium phosphate (B84403). The process involves the controlled thermal decomposition of a crystalline struvite (MgNH₄PO₄·6H₂O) precursor. This method offers a reproducible and scalable approach to producing biocompatible and biodegradable mesoporous materials, which are promising candidates for applications in biomedicine and catalysis.

Introduction

Mesoporous phosphates are a class of nanostructured materials with significant potential in various fields, particularly in drug delivery and catalysis, owing to their high surface area and well-defined pore structures. Traditional synthesis routes often rely on templates, which can be costly and introduce impurities. The thermal decomposition of crystalline struvite presents a simple, template-free alternative for the production of mesoporous magnesium phosphate.[1][2]

This process involves heating crystalline struvite, which leads to the release of ammonia (B1221849) and water, resulting in a pseudomorphic transformation into an amorphous and highly porous this compound material.[1][3] The resulting material retains the macroscopic morphology of the parent struvite crystal while exhibiting a uniform mesoporous structure.[2]

Experimental Protocols

Synthesis of Crystalline Struvite Precursor

The synthesis of the crystalline struvite precursor is the initial and crucial step. The morphology and size of the struvite crystals can be controlled by adjusting the supersaturation of the aqueous solution.[1]

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Ammonium hydroxide (B78521) (NH₄OH)

-

Distilled water

Procedure:

-

Prepare equimolar aqueous solutions of MgCl₂·6H₂O and (NH₄)₂HPO₄.

-

Mix the solutions in a 1:1 molar ratio.

-

Adjust the pH of the mixture to approximately 9.5 using an ammonia solution to initiate precipitation.[4]

-

Stir the mixture at room temperature (25 °C) for a short duration (e.g., 5 minutes).[4]

-

The resulting white precipitate (crystalline struvite) is then filtered.

-

Wash the precipitate with distilled water to remove any unreacted ions.

-

Dry the crystals at room temperature (25 °C) for 24 hours.[4]

Thermal Decomposition of Struvite

The synthesized struvite crystals are then subjected to controlled thermal treatment to induce the formation of the mesoporous structure.

Apparatus:

-

Tube furnace or a programmable oven

-

Crucible

Procedure:

-

Place the dried crystalline struvite in a crucible.

-

Heat the sample in a furnace at a controlled temperature. The optimal temperature range for forming mesoporous this compound is between 70 °C and 250 °C.[1][3]

-

The heating rate can influence the decomposition process; slower heating rates can initiate decomposition at lower temperatures.[5][6]

-

The duration of the thermal treatment is a critical parameter that affects the resulting surface area and porosity.

-

After the heat treatment, allow the sample to cool down to room temperature. The resulting material is mesoporous this compound.

Data Presentation

The thermal decomposition of struvite results in significant changes in its physical and chemical properties. The following tables summarize the quantitative data obtained from various characterization techniques.

| Parameter | Value | Reference |

| Decomposition Temperature | 70–250 °C | [1] |

| Specific Surface Area | Up to 300 m² g⁻¹ | [1][3] |

| Pore Channel Diameter | 2–5 nm | [1][3] |

| Total Pore Volume | Up to 0.28 cm³ g⁻¹ | [1][3] |

| Major Mass Loss Range | 50–90 °C | [3] |

| Final Product | Amorphous this compound | [1][7] |

| Thermal Treatment Time at 90 °C | Resulting BET Surface Area (m²/g) |

| 5 min | ~50 |

| 20 min | ~150 |

| 80 min | ~250 |

| 160 min | ~280 |

Note: The data in the second table is approximated from graphical representations in the source literature and is intended for illustrative purposes.[3]

Visualization of Processes

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of mesoporous this compound from crystalline struvite.

Caption: Workflow for synthesizing mesoporous this compound.

Thermal Decomposition Pathway

The thermal decomposition of struvite involves the release of water and ammonia, leading to the formation of an amorphous, porous structure.

Caption: Struvite decomposition to mesoporous this compound.

Mechanism of Formation

The formation of the mesoporous structure is a result of a pseudomorphic transformation where the original crystal shape of the struvite is preserved.[1] The thermal treatment causes the release of structurally bound water and ammonia molecules, creating a network of uniform mesopores throughout the material.[1][3] The process begins at temperatures as low as 55 °C, with a significant mass loss occurring between 50 and 90 °C.[2][3][7] The final product is an amorphous this compound, as confirmed by X-ray diffraction analyses.[1][2]

The rate of heating has a notable impact on the decomposition process. Slower heating rates can initiate the release of ammonia and water at lower temperatures, potentially below 40 °C.[5][6] In contrast, more rapid heating shifts the decomposition to higher temperatures, around 80 °C.[5][6][8]

Characterization of Mesoporous this compound

A combination of analytical techniques is employed to characterize the resulting mesoporous this compound:

-

Thermogravimetric Analysis (TGA): To determine the decomposition temperatures and mass loss corresponding to the release of water and ammonia.[1]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and the porous structure of the material.[1][3]

-

N₂ Sorption Analysis: To measure the specific surface area, pore size distribution, and pore volume.[1]

-

Small- and Wide-Angle X-ray Scattering (SAXS/WAXS): To confirm the amorphous nature of the final product and analyze the porous network.[1][3]

Conclusion

The thermal decomposition of crystalline struvite is a straightforward and effective method for producing mesoporous this compound with a high surface area and uniform pore structure. This template-free approach is highly reproducible and offers control over the final material's properties by adjusting the synthesis and decomposition parameters. The resulting biocompatible and biodegradable mesoporous this compound is a promising material for various applications, including drug delivery systems and catalysis.

References

- 1. A template-free and low temperature method for the synthesis of mesoporous this compound with uniform pore structure and high surface area - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 2. A template-free and low temperature method for the synthesis of mesoporous this compound with uniform pore structure and high surface area - Nanoscale (RSC Publishing) DOI:10.1039/C8NR09205B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. matec-conferences.org [matec-conferences.org]

An In-Depth Technical Guide to the pH-Dependent Solubility and Degradability of Magnesium Phosphate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role pH plays in the solubility and degradation of various magnesium phosphate (B84403) compounds. Understanding these pH-dependent characteristics is paramount for the rational design and development of magnesium phosphate-based biomaterials and drug delivery systems. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and relationships.

Introduction to this compound Compounds

This compound (MgP) compounds, including struvite (magnesium ammonium (B1175870) phosphate), newberyite (magnesium hydrogen phosphate), farringtonite (trithis compound), and amorphous this compound, have garnered significant interest in the biomedical field. Their biocompatibility, biodegradability, and osteoconductive properties make them promising candidates for bone cements, scaffolds, coatings, and carriers for controlled drug release. A crucial aspect governing their in vivo performance is their behavior in different physiological and pathological pH environments.

pH-Dependent Solubility of this compound Compounds

The solubility of this compound compounds is intricately linked to the pH of the surrounding medium. This is primarily due to the protonation and deprotonation of phosphate and, in the case of struvite, ammonium ions.

General Principles

In acidic environments, the phosphate ions (PO₄³⁻) become protonated to form HPO₄²⁻, H₂PO₄⁻, and eventually H₃PO₄. This consumption of phosphate ions shifts the dissolution equilibrium towards the dissolution of the this compound salt, leading to increased solubility. Conversely, in alkaline conditions, the concentration of PO₄³⁻ ions is higher, which can decrease the solubility of some this compound compounds. However, for compounds like struvite, very high pH can lead to the conversion of ammonium (NH₄⁺) to ammonia (B1221849) (NH₃), which can also affect the equilibrium and increase solubility.

The following diagram illustrates the general relationship between pH and the solubility of this compound compounds.

Figure 1: General effect of pH on this compound solubility.

Quantitative Solubility Data

The solubility of this compound compounds is often expressed by the solubility product constant (Ksp). However, the actual molar or mass solubility is highly dependent on pH. The following tables summarize available quantitative data.

Table 1: Solubility Product Constants (pKsp) of Selected this compound Compounds at 25°C

| Compound | Formula | pKsp | Reference(s) |

| Struvite | MgNH₄PO₄·6H₂O | 12.6 - 13.36 | [1][2] |

| Newberyite | MgHPO₄·3H₂O | 5.80 | |

| Bobierrite | Mg₃(PO₄)₂·8H₂O | 25.20 | |

| Farringtonite | Mg₃(PO₄)₂ | Not readily available |

Table 2: pH-Dependent Solubility of Struvite

| pH | Solubility (mg/L) | Temperature (°C) | Reference(s) |

| 7.4 | Minimum solubility | 25 | [3] |

| 8.5 - 9.0 | Minimum solubility | Not Specified | [1] |

| > 9.0 | Solubility increases | Not Specified | [1][3] |

| Acidic | Decomposes | Not Specified | [1] |

Note: Quantitative solubility data across a wide pH range is limited in the literature for many of these compounds. The provided data represents key findings.

pH-Dependent Degradability of this compound Biomaterials

The degradation of this compound-based biomaterials, such as cements and ceramics, is a critical factor for their application in tissue engineering and drug delivery. The degradation rate, which is closely related to solubility, is significantly influenced by the local pH environment.

Degradation Mechanisms

Degradation of this compound biomaterials is primarily a process of chemical dissolution, which can be influenced by the surrounding physiological environment.

-

Acidic Degradation: In acidic environments, such as those found in inflammatory sites or within cellular lysosomes, the increased proton concentration accelerates the dissolution of the this compound matrix. This leads to a faster release of magnesium and phosphate ions.

-

Physiological and Alkaline Degradation: At physiological pH (around 7.4), the degradation rate is generally slower than in acidic conditions. In alkaline environments, the degradation behavior can be more complex. For some this compound cements, alkaline conditions can lead to the formation of a more stable, less soluble magnesium hydroxide (B78521) layer, which can slow down further degradation.[4]

The following diagram illustrates the workflow for assessing the pH-dependent degradation of this compound biomaterials.

Figure 2: Experimental workflow for degradation studies.

Quantitative Degradation Data

Quantifying the degradation rate is essential for predicting the in vivo longevity of an implant. The following table presents some available data on the degradation of this compound biomaterials at different pH values.

Table 3: In Vitro Degradation of this compound Cements and Ceramics

| Material | pH | Incubation Period | Weight Loss (%) | Reference(s) |

| This compound Cement | Acidic (H₂SO₄, pH=2) | 2 years | ~5-10% | [5] |

| This compound Cement | Neutral (PBS) | 14 days | ~5-15% | [6] |

| Silicon-incorporated MgP Bioceramics | 7.4 (SBF) | 28 days | ~2-4% | [4] |

| Calcium this compound Cement (Acid post-treatment) | In vivo (rabbit model) | 24 weeks | Almost complete degradation | [7] |

| Calcium this compound Cement (Alkaline post-treatment) | In vivo (rabbit model) | 24 weeks | Significantly faster degradation than acid-treated | [7] |

Note: Degradation rates are highly dependent on the specific composition, porosity, and fabrication method of the biomaterial.

Experimental Protocols

Accurate and reproducible experimental methods are crucial for characterizing the pH-dependent properties of this compound compounds.

Protocol for pH-Dependent Solubility Determination (Shake-Flask Method)

This method is a standard approach to determine the equilibrium solubility of a compound.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of desired pH values (e.g., from 4 to 10).

-

Sample Preparation: Add an excess amount of the this compound compound powder to flasks containing a known volume of each buffer solution. The presence of excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the flasks and place them in a constant-temperature shaker bath (e.g., 37°C to simulate physiological conditions). Agitate the flasks for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

Sample Collection: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm) to prevent the collection of solid particles.

-

Analysis: Analyze the clear, saturated supernatant for the concentration of magnesium and/or phosphate ions. Suitable analytical techniques include:

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) for magnesium concentration.

-

UV-Vis Spectrophotometry (e.g., molybdenum blue method) for phosphate concentration.

-

-

Calculation: Calculate the solubility in terms of mass per volume (e.g., g/L) or molarity (mol/L).

Protocol for In Vitro Degradation Testing (Based on ISO 10993-14)

This protocol provides a framework for assessing the degradation of ceramic biomaterials.[8][9][10]

-

Sample Preparation: Prepare specimens of the this compound biomaterial with defined dimensions and surface area. Thoroughly clean and sterilize the samples.

-

Preparation of Degradation Media: Prepare sterile buffer solutions at different pH values (e.g., an acidic solution like pH 4.0, a physiological solution like pH 7.4 phosphate-buffered saline (PBS), and an alkaline solution like pH 9.0).

-

Immersion: Place each specimen in a sterile container with a known volume of the degradation medium. The ratio of the surface area of the specimen to the volume of the solution should be controlled and recorded.

-

Incubation: Incubate the containers at 37°C with gentle agitation for predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days).

-

Analysis at Each Time Point:

-

Weight Loss: Remove the specimens from the solution, gently rinse with deionized water, dry to a constant weight, and record the weight. Calculate the cumulative weight loss.

-

Ion Release: Analyze the concentration of magnesium and phosphate ions in the degradation medium using techniques like ICP-AES or AAS.

-

pH Measurement: Measure the pH of the degradation medium to monitor any changes resulting from the degradation process.

-

Surface Characterization: Characterize the surface morphology and composition of the degraded specimens using Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS).

-

-

Data Analysis: Plot the cumulative weight loss and ion release as a function of time for each pH value to determine the degradation rate.

Cellular Response to this compound Degradation Products

The degradation products of this compound biomaterials, primarily magnesium and phosphate ions, can influence the behavior of surrounding cells, particularly osteoblasts.

Magnesium ions have been shown to promote osteoblast proliferation and differentiation.[11] This is thought to occur through the activation of several signaling pathways. The following diagram illustrates a potential signaling pathway for the osteogenic effect of magnesium ions.

Figure 3: Signaling pathway of magnesium ions in osteoblasts.

Conclusion

The pH of the surrounding environment is a critical determinant of the solubility and degradation behavior of this compound compounds. Acidic conditions generally lead to increased solubility and faster degradation, while physiological and alkaline conditions result in more complex behaviors that are dependent on the specific compound. A thorough understanding and characterization of these pH-dependent properties are essential for the successful design and application of this compound-based biomaterials in drug delivery and tissue engineering. The experimental protocols and data presented in this guide provide a foundation for researchers and developers working in this exciting field.

References

- 1. Effects of Physicochemical Parameters on Struvite Crystallization Based on Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of degradation behavior and osseointegration of 3D powder-printed calcium this compound cement scaffolds with alkaline or acid post-treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nhiso.com [nhiso.com]

- 9. BS EN ISO 10993-14:2009 | 30 Jun 2009 | BSI Knowledge [knowledge.bsigroup.com]

- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 11. Effect of magnesium ion on human osteoblast activity - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Magnesium Phosphate Biomaterials for Biomedical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Magnesium phosphate (B84403) (MgP)-based biomaterials are emerging as a promising class of biocompatible and biodegradable materials for a wide range of biomedical applications, particularly in bone tissue engineering and drug delivery.[1] Possessing favorable characteristics such as excellent biocompatibility, pH-responsive degradability, and the ability to release essential magnesium and phosphate ions, these materials offer distinct advantages over more traditional calcium phosphate (CaP) ceramics.[2] This technical guide provides a comprehensive overview of the current state of MgP-based biomaterials, focusing on their synthesis, properties, and applications, with a detailed presentation of quantitative data, experimental protocols, and relevant biological pathways.

Core Properties and Advantages

Magnesium is the second most abundant cation in cells and plays a crucial role in numerous physiological processes.[1] Biomaterials derived from magnesium phosphate are considered highly biocompatible and biodegradable, with their degradation products, Mg²⁺ and PO₄³⁻, being readily metabolized by the body.[2] In comparison to the more slowly resorbing CaP ceramics, MgP-based materials often exhibit a degradation rate that is more synchronized with the pace of new bone formation, preventing the long-term persistence of implant material that can hinder tissue remodeling.[3][4] Furthermore, the release of magnesium ions has been shown to enhance osteoblast proliferation, inhibit osteoclast activity, and promote angiogenesis, all of which are critical for effective bone regeneration.[3][4]

Quantitative Data on this compound-Based Biomaterials

The following tables summarize key quantitative data from various studies on the mechanical properties, degradation rates, and biological performance of different MgP-based biomaterials.

Table 1: Mechanical Properties of this compound-Based Biomaterials

| Material Composition | Form | Compressive Strength (MPa) | Porosity (%) | Reference |

| This compound Cement (MPC) | Cement | ~10 (with alkaline post-treatment) | - | [3] |

| Strontium-doped this compound (0.5% Sr) | Ceramic | 36 | - | [5] |

| Pure this compound | Ceramic | 22 | - | [5] |

| Microporous/Macroporous Magnesium-Calcium Phosphate (micro/ma-MCP) | Scaffold | - | 52-78 | [6] |

| Basalt Fiber Reinforced MPC | Composite | Enhanced with fiber inclusion | - | [7][8] |

Table 2: In Vivo Degradation and Bone Regeneration of 3D-Printed Scaffolds

| Scaffold Material | Animal Model | Time Point | Volume Decrease (%) | New Bone Formation (%) | Reference |

| Calcium this compound Cement (CMPC) | Rabbit Tibia | 6 weeks | 70.84 | - | [9] |

| This compound Cement (MPC) | Rabbit Tibia | 6 weeks | 72.44 | - | [9] |

| Calcium this compound Cement (CMPC) | Rabbit Tibia | 16 weeks | 97.63 | - | [9] |

| This compound Cement (MPC) | Rabbit Tibia | 16 weeks | 99.87 | - | [9] |

| 0.5 wt% Zn-doped MgP Ceramic | Rabbit Femur | 90 days | - | 78 ± 3 | [10] |